4-(Oxan-4-yl)oxane-4-carboxylic acid
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Overview
Description
“4-(Oxan-4-yl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1531559-20-2 . It has a molecular weight of 214.26 . This compound is in the form of a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18O4 . For a more detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical and Chemical Properties Analysis
“this compound” is a powder that is typically stored at room temperature . It has a molecular weight of 214.26 .Scientific Research Applications
Synthesis and Functionalization
Oxidative Functionalization : Research on the oxidation of various organic compounds, including ethers, alcohols, and alkanes, highlights methods for activating and functionalizing C-H bonds near oxygen-containing groups to produce carboxylic acids among other products. Such studies demonstrate the utility of platinum compounds and oxygen as agents in the selective oxidation of unactivated C-H bonds, underscoring the importance of catalysis in the synthesis of carboxylic acid derivatives from simpler organic substrates (Sen et al., 1992).
Photoremovable Protecting Groups : The development of photoremovable protecting groups for carboxylic acids using oxoindan-yl esters illustrates the versatility of carboxylic acid derivatives in synthetic chemistry. These groups can be cleaved through a photo-induced process, enabling controlled release of the carboxylic acids. This approach is particularly valuable in the synthesis of complex organic molecules, where temporal control over functional group exposure is required (Literák et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(oxan-4-yl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-10(13)11(3-7-15-8-4-11)9-1-5-14-6-2-9/h9H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFQDNGNZHIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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